molecular formula C8H9N3 B1297901 2-Methyl-2H-indazol-6-amine CAS No. 50593-30-1

2-Methyl-2H-indazol-6-amine

Cat. No.: B1297901
CAS No.: 50593-30-1
M. Wt: 147.18 g/mol
InChI Key: MHCWLERQNFATHZ-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Research has shown that derivatives of 2-Methyl-2H-indazol-6-amine exhibit notable antitumor activities. For instance, a study by Chu De-qing (2011) synthesized several derivatives and found that they demonstrated significant antitumor effects. This highlights the potential of this compound in cancer research and therapy development (Chu De-qing, 2011).

C-H Amination Methods

A study by Neogi et al. (2020) explored the organophotoredox-catalyzed direct C-H amination of 2H-indazoles with a range of amines. This method is significant for the synthesis of free aminated 2H-indazole compounds, offering a practical approach for chemical synthesis and pharmaceutical development (Neogi et al., 2020).

Copper-Catalyzed Synthesis

A copper-catalyzed method for synthesizing 2H-indazoles was described by Kumar et al. (2011). This approach involves a one-pot, three-component reaction, demonstrating a broad substrate scope with a high tolerance for various functional groups. Such methods are essential in streamlining the synthesis of complex organic compounds (Kumar et al., 2011).

Palladium-Catalyzed Intramolecular Amination

A novel synthesis technique using palladium-catalyzed intramolecular amination was presented by Song and Yee (2000). This method successfully created various 2-aryl-2H-indazoles, demonstrating its utility in creating diverse chemical structures with potential pharmaceutical applications (Song & Yee, 2000).

Safety and Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “2-Methyl-2H-indazol-6-amine” could have potential applications in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

2-Methyl-2H-indazol-6-amine is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been reported to be a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a significant role in immune response regulation and is often upregulated in cancer cells .

Mode of Action

It is believed to interact with its target, ido1, leading to the inhibition of the enzyme’s activity . This inhibition could potentially disrupt the immune evasion mechanisms of cancer cells, making them more susceptible to immune responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway, which is responsible for the metabolism of tryptophan . By inhibiting IDO1, this compound can disrupt this pathway, leading to a decrease in the production of immunosuppressive metabolites .

Pharmacokinetics

The compound’s synthesis involves the use of dmso as both a carbon source and a solvent , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of IDO1 by this compound can lead to a decrease in the production of immunosuppressive metabolites, potentially enhancing the immune response against cancer cells . This could result in the suppression of tumor growth and progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bases during its synthesis can enhance its yield . Additionally, the compound’s stability and activity could potentially be affected by factors such as pH, temperature, and the presence of other substances in its environment.

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazol-6-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of genes involved in cell death pathways . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which could impact the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities, influencing the overall effects of this compound on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, this compound binds to plasma proteins, affecting its distribution and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Its localization to other organelles, such as mitochondria, may influence cellular metabolism and energy production .

Properties

IUPAC Name

2-methylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCWLERQNFATHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343516
Record name 2-Methyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50593-30-1
Record name 2-Methyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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